1-(3-Methylphenyl)piperazine
Overview
Description
1-(3-Methylphenyl)piperazine is an organic compound with the molecular formula C11H16N2. It is a derivative of piperazine, where one of the hydrogen atoms on the nitrogen atom is replaced by a 3-methylphenyl group. This compound is known for its applications in medicinal chemistry and organic synthesis.
Biochemical Analysis
Biochemical Properties
1-(3-Methylphenyl)piperazine plays a significant role in biochemical reactions, particularly as an intestinal permeation enhancer. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to decrease mitochondrial membrane potential and increase plasma membrane potential in Caco-2 cells . Additionally, it affects the transepithelial electrical resistance (TEER) and enhances the permeability of certain markers like [14C]-mannitol . These interactions suggest that this compound can modulate cellular permeability and potentially influence drug absorption.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. In Caco-2 cells, it has been observed to decrease mitochondrial membrane potential and increase plasma membrane potential . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter tight junction protein expression, which can impact the integrity and function of the intestinal barrier . These cellular effects highlight the potential of this compound in modulating cellular functions and enhancing drug delivery.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It functions as a paracellular permeation enhancer by altering tight junction protein expression . This compound also interacts with enzymes and proteins involved in cellular signaling pathways, leading to changes in gene expression and cellular function. The binding interactions and enzyme modulation by this compound contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been observed that this compound can induce a concentration-dependent decrease in TEER and an increase in the permeability of certain markers without causing histological damage . These temporal effects suggest that this compound is stable and can maintain its activity over extended periods, making it a valuable tool for studying intestinal permeability and drug absorption.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher concentrations of this compound can enhance the permeability of certain markers, while lower concentrations may have minimal effects . Additionally, at high doses, this compound may cause adverse effects such as neurotoxicity and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for specific applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to inhibit the metabolism of succinic acid in certain organisms, which can affect energy management and cellular function . These interactions with metabolic pathways underscore the potential of this compound in modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across the intestinal epithelium and distributed to various tissues, where it exerts its biochemical effects . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been shown to localize within the mitochondria and plasma membrane of certain cells, where it modulates membrane potential and cellular permeability . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are crucial for its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)piperazine can be synthesized through several methods. One common route involves the reaction of piperazine with 3-iodotoluene in the presence of a base such as sodium carbonate. The reaction typically occurs in a solvent like diethylene glycol monomethyl ether at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(3-Methylphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with neurotransmitter receptors, particularly serotonin receptors. This interaction can modulate neurotransmitter release and uptake, leading to potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
1-(3-Methylphenyl)piperazine can be compared with other similar compounds, such as:
- 1-(4-Methylphenyl)piperazine
- 1-(2-Methylphenyl)piperazine
- 1-Phenylpiperazine
Uniqueness:
- This compound has a unique substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
1-(3-methylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHIRLNKIUYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194108 | |
Record name | 1-(m-Tolyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41186-03-2 | |
Record name | 1-(3-Methylphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41186-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(m-Tolyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041186032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 41186-03-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(m-Tolyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(m-tolyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(M-TOLYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYS4L9BW6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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